molecular formula C10H8INO B1363734 1-(4-Iodo-1H-indol-3-YL)-ethanone CAS No. 72527-77-6

1-(4-Iodo-1H-indol-3-YL)-ethanone

Cat. No.: B1363734
CAS No.: 72527-77-6
M. Wt: 285.08 g/mol
InChI Key: AETHSVNOUWYRPY-UHFFFAOYSA-N
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Description

1-(4-Iodo-1H-indol-3-YL)-ethanone is a chemical compound belonging to the indole family, which are heterocyclic aromatic organic compounds. Indoles are significant in natural products and pharmaceuticals due to their biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Iodo-1H-indol-3-YL)-ethanone can be synthesized through several methods, including the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions. Another common method is the Biltz synthesis, which uses indole and iodine in the presence of a catalyst.

Industrial Production Methods: On an industrial scale, the compound is typically produced through optimized versions of these synthetic routes, ensuring high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Iodo-1H-indol-3-YL)-ethanone undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form indole-3-carboxylic acid derivatives.

  • Reduction: Reduction reactions can lead to the formation of indole-3-ylmethanol.

  • Substitution: Substitution reactions at the iodine position are common, leading to various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, with conditions varying based on the specific nucleophile.

Major Products Formed:

  • Oxidation: Indole-3-carboxylic acid derivatives.

  • Reduction: Indole-3-ylmethanol.

  • Substitution: Various iodinated or non-iodinated derivatives.

Scientific Research Applications

1-(4-Iodo-1H-indol-3-YL)-ethanone has several applications in scientific research:

  • Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives.

  • Biology: Indole derivatives are known for their biological activity, including antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: The compound and its derivatives are explored for their potential therapeutic uses, such as in the treatment of cancer and microbial infections.

  • Industry: It is used in the development of new drugs and as a building block in organic synthesis.

Mechanism of Action

The mechanism by which 1-(4-Iodo-1H-indol-3-YL)-ethanone exerts its effects involves its interaction with molecular targets and pathways. For example, its derivatives may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

1-(4-Iodo-1H-indol-3-YL)-ethanone is compared with other similar indole derivatives, such as 1-(4-ethylphenyl)-3-(1H-indol-3-yl)urea. While both compounds share the indole core, their substituents and functional groups lead to different biological activities and applications. The uniqueness of this compound lies in its iodine substituent, which can influence its reactivity and binding properties.

Properties

IUPAC Name

1-(4-iodo-1H-indol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO/c1-6(13)7-5-12-9-4-2-3-8(11)10(7)9/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETHSVNOUWYRPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=C1C(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363842
Record name 3-Acetyl-4-iodoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72527-77-6
Record name 3-Acetyl-4-iodoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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